3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
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Overview
Description
3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that combines several functional groups, including a benzo[d]thiazole moiety, a chromenone structure, and a dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The chromenone structure is then introduced through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
The final step involves the esterification of the chromenone derivative with 3,4-dimethoxybenzoic acid. This can be achieved using standard esterification techniques, such as the Fischer esterification method, which involves refluxing the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole and chromenone moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the chromenone structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole and chromenone rings.
Reduction: Reduced chromenone derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has shown promise in preliminary studies as an inhibitor of certain enzymes, such as topoisomerases, which are crucial for DNA replication and cell division.
Medicine
In medicinal research, this compound is being explored for its potential anticancer properties. Its ability to inhibit topoisomerase enzymes suggests it could be developed into a therapeutic agent for treating various cancers.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism by which 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate exerts its effects involves the inhibition of topoisomerase enzymes. These enzymes are responsible for managing DNA topology during replication. By intercalating into DNA and stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives: These compounds also inhibit topoisomerase enzymes and have shown anticancer activity.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-6-ethyl-4-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO6S/c1-4-15-11-17-22(13-21(15)34-27(30)16-9-10-20(31-2)23(12-16)32-3)33-14-18(25(17)29)26-28-19-7-5-6-8-24(19)35-26/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRIWRDUNUBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC(=C(C=C3)OC)OC)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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